2,3,8-Trimethyl-4-methylidenenon-7-EN-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,8-Trimethyl-4-methylidenenon-7-en-2-ol is an organic compound with a complex structure that includes multiple methyl groups and a double bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 2,3,8-Trimethyl-4-methylidenenon-7-en-2-ol are likely to involve large-scale chemical reactors and advanced purification techniques. These methods ensure that the compound is produced in high purity and yield, suitable for its various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,8-Trimethyl-4-methylidenenon-7-en-2-ol can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
2,3,8-Trimethyl-4-methylidenenon-7-en-2-ol has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products.
Wirkmechanismus
The mechanism of action of 2,3,8-Trimethyl-4-methylidenenon-7-en-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological outcomes. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Nonen-2-ol, 2,3,8-trimethyl-4-methylene-: A structurally similar compound with comparable chemical properties.
Other Branched Hydrocarbons: Compounds with similar branching and functional groups.
Uniqueness
Its unique structure allows it to participate in specific reactions and interact with particular molecular targets, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
61194-06-7 |
---|---|
Molekularformel |
C13H24O |
Molekulargewicht |
196.33 g/mol |
IUPAC-Name |
2,3,8-trimethyl-4-methylidenenon-7-en-2-ol |
InChI |
InChI=1S/C13H24O/c1-10(2)8-7-9-11(3)12(4)13(5,6)14/h8,12,14H,3,7,9H2,1-2,4-6H3 |
InChI-Schlüssel |
IRKDKOMHBFIJRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=C)CCC=C(C)C)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.